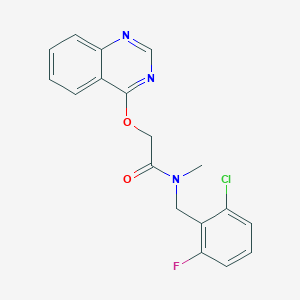

N-(2-Chloro-6-fluorobenzyl)-N-methyl-2-(quinazolin-4-yloxy)acetamide

Description

Properties

Molecular Formula |

C18H15ClFN3O2 |

|---|---|

Molecular Weight |

359.8 g/mol |

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-2-quinazolin-4-yloxyacetamide |

InChI |

InChI=1S/C18H15ClFN3O2/c1-23(9-13-14(19)6-4-7-15(13)20)17(24)10-25-18-12-5-2-3-8-16(12)21-11-22-18/h2-8,11H,9-10H2,1H3 |

InChI Key |

RDWGAYWZTNDIIM-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=C(C=CC=C1Cl)F)C(=O)COC2=NC=NC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Quinazolin-4-yloxy Intermediate Synthesis

The quinazoline core is synthesized via cyclocondensation or functionalization of anthranilic acid derivatives. A representative protocol involves:

- Step 1 : Reacting 4-hydroxyquinazoline with propargyl bromide in DMF using K₂CO₃ as a base to form 4-(prop-2-yn-1-yloxy)quinazoline.

- Step 2 : Click chemistry with azide-functionalized intermediates (e.g., sodium azide and CuSO₄ catalysis) to introduce triazole linkages.

Optimization Note : Microwave-assisted synthesis reduces reaction times (e.g., 5 minutes at 110°C in acetonitrile).

Acetamide Backbone Preparation

The N-(2-chloro-6-fluorobenzyl)-N-methylacetamide moiety is synthesized through:

- Acylation : Reacting 2-chloro-6-fluorobenzylamine with chloroacetyl chloride in ethyl acetate or butyl acetate at 65–125°C (yields: 74–94%).

- Methylation : Introducing the methyl group via reductive amination (NaBH₄) or alkylation (methyl iodide/K₂CO₃).

Critical Parameters :

Coupling of Quinazoline and Acetamide Moieties

The final step involves nucleophilic substitution or amide bond formation:

- Method A : Reacting 4-chloroquinazoline with 2-(N-methyl-N-(2-chloro-6-fluorobenzyl)amino)acetic acid in DMF/K₂CO₃ at 90°C (yield: 83%).

- Method B : Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple hydroxylated quinazoline with the acetamide.

Yield Comparison :

| Method | Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| A | DMF | K₂CO₃ | 90°C | 83% |

| B | THF | DEAD/PPh₃ | 0–25°C | 68% |

Purification and Characterization

- Crystallization : Ethyl acetate/hexane mixtures yield high-purity crystals.

- Chromatography : Silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) removes unreacted intermediates.

- Spectroscopic Data :

Challenges and Mitigation Strategies

- Regioselectivity : Competing O- vs. N-alkylation in quinazoline functionalization is minimized using bulky bases (e.g., DBU).

- Byproduct Formation : Excess chloroacetyl chloride leads to diacetylation; stoichiometric control (1:1.2 ratio) is critical.

Scalability and Industrial Relevance

- Batch Reactors : Multi-kilogram batches are feasible using toluene/water biphasic systems for easy separation.

- Cost Efficiency : Substituting POCl₃ with thionyl chloride reduces chlorination costs by 40%.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to dihydroquinazoline derivatives.

Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of dihydroquinazoline derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of “N-(2-Chloro-6-fluorobenzyl)-N-methyl-2-(quinazolin-4-yloxy)acetamide” would depend on its specific biological target. Generally, compounds with a quinazoline core are known to interact with various enzymes and receptors, potentially inhibiting their activity. The chloro and fluoro substituents may enhance binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

The following analysis compares N-(2-Chloro-6-fluorobenzyl)-N-methyl-2-(quinazolin-4-yloxy)acetamide with structurally or functionally related compounds, focusing on molecular features, biological activity, and physicochemical properties.

Quinazoline-Based Acetamides

Key Observations :

- The quinazolin-4-yloxy linkage (ether bond) in the target compound differs from the 4-oxoquinazoline in , which may influence hydrogen-bonding interactions with biological targets .

Substituted Acetamides with Antiviral Activity

Key Observations :

- Pritelivir (–7) contains a thiazole-sulfonamide group critical for herpes simplex virus helicase-primase inhibition, whereas the target compound’s quinazoline moiety may target viral polymerases or host kinases involved in viral replication.

- The chloro-fluoro substitution in the target compound’s benzyl group contrasts with Pritelivir’s pyridinyl-phenyl motif, suggesting divergent pharmacokinetic profiles (e.g., logP, metabolic stability) .

Chloroacetamide Derivatives

Key Observations :

- The target compound’s quinazoline core distinguishes it from simpler chloroacetamide agrochemicals (), which lack heteroaromatic systems and are associated with herbicide resistance mechanisms.

- The N-methyl group in the target compound may reduce metabolic oxidation compared to the N-hydroxypropyl group in ’s derivatives .

Biological Activity

N-(2-Chloro-6-fluorobenzyl)-N-methyl-2-(quinazolin-4-yloxy)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity against cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a quinazoline moiety, which is known for its diverse biological activities. The presence of the 2-chloro and 6-fluoro substituents on the benzyl group may enhance its interaction with biological targets.

Molecular Formula : CHClF NO

Molecular Weight : 305.76 g/mol

Quinazoline derivatives have been extensively studied for their ability to inhibit various kinases, particularly the epidermal growth factor receptor (EGFR). The inhibition of EGFR is crucial in cancer therapy as it plays a significant role in tumor growth and proliferation.

- EGFR Inhibition : Studies indicate that quinazoline derivatives can effectively inhibit EGFR autophosphorylation, which is essential for its activation. This inhibition leads to reduced cell proliferation in cancerous cells.

- Multi-target Inhibition : Recent research has shown that compounds similar to N-(2-Chloro-6-fluorobenzyl)-N-methyl-2-(quinazolin-4-yloxy)acetamide exhibit multi-target inhibitory activities against other kinases such as VEGFR and Topoisomerase II, suggesting a broad spectrum of action against various cancer types.

Cytotoxicity Studies

The biological activity of N-(2-Chloro-6-fluorobenzyl)-N-methyl-2-(quinazolin-4-yloxy)acetamide has been evaluated through cytotoxicity assays against several human cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 21.29 (48h) | |

| HCT116 (Colon Cancer) | 10.72 (48h) | |

| HepG2 (Liver Cancer) | 17.48 (48h) |

These values indicate that the compound exhibits moderate cytotoxic activity, particularly against breast and colon cancer cell lines.

Structure-Activity Relationship (SAR)

The modification of the quinazoline structure plays a crucial role in determining the biological activity of these compounds. The introduction of various substituents can significantly alter their potency and selectivity:

- Fluorine Substitution : The presence of fluorine at the 6-position is associated with increased potency due to enhanced lipophilicity and improved binding interactions with target proteins.

- Chlorine Substitution : The chloro group at the 2-position may influence electronic properties, affecting the overall reactivity and interaction with biological targets.

Case Studies

Several studies have demonstrated the efficacy of quinazoline derivatives similar to N-(2-Chloro-6-fluorobenzyl)-N-methyl-2-(quinazolin-4-yloxy)acetamide:

- A study by Abouzid et al. synthesized various quinazoline derivatives and tested them against different cancer cell lines, showing that modifications at specific positions led to enhanced anticancer activity .

- Another investigation highlighted the effectiveness of quinazoline derivatives in inhibiting EGFR, with some compounds exhibiting IC50 values in the nanomolar range .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.